2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine

Lipophilicity Drug Design LogP

2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine (CAS 1186423-90-4) is a polyhalogenated pyrimidine intermediate characterized by a trifluoromethyl group at C-6, a methyl group at C-5, and chlorine atoms at C-2 and C-4. This specific substitution pattern differentiates it from other dichloropyrimidine analogs by imposing unique electronic and steric constraints on subsequent synthetic transformations.

Molecular Formula C6H3Cl2F3N2
Molecular Weight 231.00 g/mol
Cat. No. B12292695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine
Molecular FormulaC6H3Cl2F3N2
Molecular Weight231.00 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1Cl)Cl)C(F)(F)F
InChIInChI=1S/C6H3Cl2F3N2/c1-2-3(6(9,10)11)12-5(8)13-4(2)7/h1H3
InChIKeyLEYDKCPBGIGXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine: A Strategic Heterocyclic Building Block for Regioselective Synthesis


2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine (CAS 1186423-90-4) is a polyhalogenated pyrimidine intermediate characterized by a trifluoromethyl group at C-6, a methyl group at C-5, and chlorine atoms at C-2 and C-4 . This specific substitution pattern differentiates it from other dichloropyrimidine analogs by imposing unique electronic and steric constraints on subsequent synthetic transformations. The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the pyrimidine ring, directly influencing the reactivity and regioselectivity of nucleophilic aromatic substitutions (SNAr) compared to non-fluorinated or differently substituted analogs [1]. It is primarily utilized as a versatile platform in medicinal chemistry and agrochemical research for constructing diverse compound libraries.

Procurement Risk: Why 2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine Cannot Be Swapped with Common Dichloropyrimidine Analogs


Generic substitution with simpler dichloropyrimidines like 2,4-dichloro-5-methylpyrimidine or 2,4-dichloro-6-(trifluoromethyl)pyrimidine is not feasible due to profound differences in physicochemical properties and reactivity that directly impact downstream synthetic success. The unique combination of substituents in 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine results in a computed LogP of 3.11, which is markedly higher than that of its non-fluorinated analog (LogP ~2.09) . This increased lipophilicity affects solubility, membrane permeability, and purification behavior of intermediates. Furthermore, the electron-withdrawing nature of the 6-CF3 group fundamentally alters the π-electron distribution of the pyrimidine ring, significantly enhancing the rate and regiospecificity of nucleophilic substitution at the C-2 position compared to a 6-methyl group [1]. Using an incorrect analog will likely lead to altered reaction kinetics, poor regioselectivity, and a mixture of undesired isomers, jeopardizing the integrity of multi-step synthetic routes and the purity of final active pharmaceutical or agrochemical ingredients.

Quantitative Differentiation Guide for 2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine: Data-Driven Selection Criteria


Enhanced Lipophilicity Profile Compared to Non-Fluorinated 2,4-Dichloro-5-methylpyrimidine

The introduction of the trifluoromethyl group at the 6-position in 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine leads to a substantial and measurable increase in lipophilicity compared to its non-fluorinated congener. The target compound exhibits a computed partition coefficient (LogP) of 3.11 . This represents a significant increase over 2,4-dichloro-5-methylpyrimidine, which has a reported LogP of 2.09 . The quantified difference of approximately 1.02 LogP units indicates the target compound is over 10 times more lipophilic, a critical factor for membrane permeation in cell-based assays and for the physicochemical properties of derived products.

Lipophilicity Drug Design LogP Physicochemical Property

Differentiated Lipophilicity Versus the 5-Des-Methyl Trifluoromethyl Analog

The presence of a methyl group at the 5-position of the target compound provides a specific and quantifiable advantage in lipophilicity over the analog lacking this substituent. 2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine has a reported LogP of 3.11 , while 2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS 16097-64-6), which is des-methyl at the 5-position, has a lower LogP of 2.80 . The difference of +0.31 LogP units is attributable to the additional methyl group, providing a nuanced but important tool for medicinal chemists to fine-tune the lipophilicity of their compounds.

Lipophilicity Structure-Activity Relationship LogP Drug Design

Superior Regioselectivity in SNAr Reactions Driven by the 6-Trifluoromethyl Group

The electron-withdrawing effect of the trifluoromethyl group at the 6-position is a critical driver of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. A foundational study in heterocyclic chemistry demonstrated that the rate and regiospecificity of substitution at the 2-position of a pyrimidine ring is 'significantly enhanced by the presence of a trifluoromethyl group in position 6, as compared with a methyl group' [1]. While this is a class-level inference applied to 2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine, the 6-CF3 substituent provides a marked advantage over non-fluorinated analogs like 2,4-dichloro-5-methylpyrimidine, ensuring cleaner reaction profiles and higher yields of the desired 2-substituted product.

Regioselectivity Nucleophilic Aromatic Substitution SNAr Synthetic Chemistry

Patented Application as a Key Intermediate in Herbicidal Sulfonylurea Synthesis

The compound's industrial relevance is underscored by its specific utility in the synthesis of herbicidal sulfonylureas, a class of potent, selective, and environmentally benign crop protection agents. European patent literature explicitly describes pyrimidine derivatives, including those with trifluoromethyl substitutions, which possess 'starker herbizider Wirkung' (strong herbicidal activity) [1]. Research on new fluoro intermediates for herbicidal sulfonylureas further identifies trifluoromethylpyrimidines as critical building blocks, with their activity and selectivity, in crops like cotton and wheat, being directly tied to the specific substitution pattern on the pyrimidine ring [2]. This establishes a validated, high-value application landscape where the target compound's specific structure is not interchangeable.

Agrochemical Herbicide Sulfonylurea Intermediate Patent

Defined Application Scenarios for 2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine Based on Verified Differentiation


Medicinal Chemistry: Optimizing ADME Properties in Kinase Inhibitor Programs

The quantifiably higher LogP (3.11) of this intermediate compared to non-fluorinated analogs (LogP 2.09) makes it the preferred starting material for synthesizing lipophilic kinase inhibitor candidates . Medicinal chemists targeting intracellular kinases with ATP-binding pockets can leverage this increased lipophilicity to enhance passive membrane permeability, a key requirement for cellular activity. The ability to precisely tune LogP by selecting this compound over the 2,4-dichloro-5-methyl analog is a direct procurement decision that impacts the drug-likeness of the final molecule.

Agrochemical R&D: Developing Next-Generation Sulfonylurea Herbicides

Agrochemical companies developing novel herbicides should prioritize this compound for constructing sulfonylurea libraries. Its specific substitution pattern is validated in patent literature as a key intermediate for highly active compounds [1]. The presence of the 6-CF3 group, proven to enhance regioselectivity, ensures efficient and scalable synthesis of advanced intermediates, reducing the cost and complexity of producing new crop protection agents with potent, selective action.

Synthetic Methodology: Implementing a Regioselective C-2 Functionalization Strategy

For process chemists designing a multi-step synthesis that requires selective derivatization at the pyrimidine C-2 position, this compound offers a distinct advantage. The 6-trifluoromethyl group significantly enhances the regiospecificity of the first SNAr reaction at C-2 [2]. This allows for a clean, sequential functionalization strategy—first at C-2, then at C-4—which is difficult to achieve with the same precision using non-fluorinated analogs that yield product mixtures. This directly translates to higher yields and purer intermediates, streamlining the entire synthetic route.

Material Science: Synthesis of Fluorinated Ligands and Functional Molecules

The compound's unique combination of a strong electron-withdrawing group (CF3) and two reactive handles (Cl) makes it an excellent precursor for synthesizing fluorinated organic ligands for metal-organic frameworks (MOFs) or functional materials. The high electronegativity of the trifluoromethyl group can tune the electronic properties of the resulting materials, while the sequential displacement of chlorine atoms allows for the introduction of complex, asymmetric architectures, a strategy that cannot be replicated with simpler, non-fluorinated pyrimidine building blocks.

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